molecular formula C20H17ClN2O4 B3515832 Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate

Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate

Cat. No.: B3515832
M. Wt: 384.8 g/mol
InChI Key: UAQXUELMSUGSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate is a complex organic compound that features an indole moiety, a formyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole derivative is then formylated using Vilsmeier-Haack reaction, which involves the use of DMF and POCl₃.

    Acetylation: The formylated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoate: The final step involves coupling the acetylated indole with methyl 2-chloro-5-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Methyl 2-chloro-5-[[2-(3-carboxy-2-methylindol-1-yl)acetyl]amino]benzoate.

    Reduction: Methyl 2-chloro-5-[[2-(3-hydroxymethyl-2-methylindol-1-yl)acetyl]amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-[[2-(3-formyl-1H-indol-2-yl)acetyl]amino]benzoate: Similar structure but with a different substitution pattern on the indole ring.

    Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate: Similar structure but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and benzoate moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-12-16(11-24)14-5-3-4-6-18(14)23(12)10-19(25)22-13-7-8-17(21)15(9-13)20(26)27-2/h3-9,11H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQXUELMSUGSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.